molecular formula C12H15ClO3 B15332055 Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate

Cat. No.: B15332055
M. Wt: 242.70 g/mol
InChI Key: IWUCXTUHLHUHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate is a high-purity chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 g/mol . This ester features a hydroxypropanoate chain attached to a 3-chloro-4-methylphenyl ring, a structure that serves as a versatile intermediate in organic synthesis and pharmaceutical development. While direct studies on this exact molecule are limited, its core structure is highly relevant in designing bioactive molecules. Compounds with similar scaffolds, such as ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, have been investigated and patented as Insect Growth Regulators (IGRs) or juvenile hormone mimics, which disrupt the development of pests like the wax moth (Galleria mellonella) . The chloromethylphenyl and ester groups in its structure make it a valuable synthon for preparing more complex molecules, including those with potential applications in agrochemistry and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct thorough investigations to fully explore the specific properties and applications of this compound.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

IWUCXTUHLHUHHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)O

Origin of Product

United States

Preparation Methods

Esterification of 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoic Acid

The most direct route involves esterifying 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoic acid with ethanol under acidic conditions. The carboxylic acid group reacts with ethanol via Fischer esterification, typically catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA). A study employing analogous substrates demonstrated optimal yields (82–89%) at reflux temperatures (78–80°C) with azeotropic removal of water using Dean-Stark apparatus. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration.

Key variables:

  • Catalyst loading: 1–2 mol% H₂SO₄ achieves full conversion within 6–8 hours.
  • Solvent-free conditions: Excess ethanol acts as both reactant and solvent, simplifying purification.

Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation or recrystallization. Industrial protocols often employ continuous-flow reactors to enhance throughput, reducing reaction times to 2–3 hours.

Reduction of Ethyl 3-(3-Chloro-4-methylphenyl)-3-oxopropanoate

Sodium borohydride (NaBH₄) reduction of the β-ketoester precursor provides a high-yielding pathway. Ethyl 3-(3-Chloro-4-methylphenyl)-3-oxopropanoate is synthesized via Claisen condensation between ethyl chloroacetate and 3-chloro-4-methylacetophenone, followed by selective reduction.

In a representative procedure, NaBH₄ is added portionwise to a methanol solution of the β-ketoester at −5–0°C to minimize over-reduction. The reaction completes within 1–1.5 hours, yielding 92–95% of the hydroxyester after workup (Table 1).

Table 1: Optimization of NaBH₄ Reduction Conditions

Parameter Optimal Range Yield (%)
Temperature −5–0°C 92–95
NaBH₄ Equivalents 1.2–1.5 89
Solvent Methanol 95
Reaction Time 1–1.5 hours 94

The mechanism involves hydride attack on the ketone carbonyl, forming a tetrahedral intermediate that collapses to the secondary alcohol. This method avoids racemization, making it suitable for stereosensitive applications.

Phase Transfer Catalyzed Alkylation

Solid-liquid phase transfer catalysis (PTC) offers a mild, scalable alternative for introducing the propanoate chain. A patented approach utilizes potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a catalyst to alkylate 3-chloro-4-methylphenol with ethyl 2-chloropropionate.

Reaction Scheme:
$$
\text{3-Chloro-4-methylphenol} + \text{Ethyl 2-chloropropionate} \xrightarrow{\text{K₂CO₃, TBAB}} \text{Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate}
$$

Operating at 100°C in toluene, this method achieves 95% conversion with 100% selectivity. The phase transfer agent facilitates anion exchange, enabling the phenoxide ion to displace chloride from ethyl 2-chloropropionate.

Advantages:

  • Eliminates need for anhydrous conditions.
  • Catalyst recyclability reduces costs.

Enzymatic Hydrolysis and Re-esterification

Biocatalytic routes employ lipases to hydrolyze preformed esters followed by re-esterification. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of vinyl esters with 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoic acid in organic solvents. This method achieves enantiomeric excess (ee) >98% for (R)-configured products, critical for chiral drug synthesis.

Conditions:

  • Solvent: tert-Butyl methyl ether (TBME).
  • Temperature: 35–40°C.
  • Yield: 78–84%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Fischer Esterification 85–89 98 High Moderate
NaBH₄ Reduction 92–95 99 Medium High
PTC Alkylation 95 97 High Low
Enzymatic Synthesis 78–84 99 Low High

The NaBH₄ reduction route offers the best balance of yield and purity, while PTC alkylation excels in scalability for bulk production. Enzymatic methods remain niche due to longer reaction times but are indispensable for enantioselective synthesis.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous-flow systems to enhance safety and efficiency. A multi-step continuous process integrates Claisen condensation, reduction, and purification units, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Key challenges include:

  • Byproduct management: Chlorinated intermediates require specialized corrosion-resistant reactors.
  • Waste minimization: Methanol and toluene are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Chloro-4-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanol.

    Substitution: 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate or 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups (EWGs): The 4-NO₂ group in (S)-2e significantly increases the hydroxyl group’s acidity (lower pKa) compared to the target compound’s 3-Cl/4-CH₃ substituents . Halogens (Cl, Br, F): Enhance lipophilicity (e.g., XLogP3 = 2.8 for 3-oxo analog ) and steric hindrance (e.g., 2,6-dichloro substitution in (S)-2i slows ester hydrolysis ).
  • Stereochemical Considerations :

    • Absolute configuration (S) in analogs like (S)-2e and (S)-2i was confirmed via ¹H/¹⁹F-NMR of Mosher’s esters, where shielding/deshielding effects correlate with spatial arrangement .

Reactivity and Functional Group Comparisons

  • Hydroxyl vs. Oxo Groups :
    • The target compound’s hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification), while the 3-oxo analog () exhibits ketone reactivity (e.g., nucleophilic additions) .

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate, and how do reaction conditions impact yield?

The compound is typically synthesized via esterification of halogenated phenyl precursors. Key steps include:

  • Halogenation : Introduction of chloro and methyl groups via electrophilic substitution .
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) .
  • Optimization : Yield is influenced by temperature (60–80°C), solvent choice (e.g., dichloromethane for solubility), and inert atmospheres to prevent oxidation .
  • Monitoring : Thin-layer chromatography (TLC) and GC-MS are used to track reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH₂) and hydroxypropanoate moiety (δ ~5.2 ppm for hydroxyl proton) .
  • GC-MS : Validates molecular weight (e.g., m/z 256 for [M+H]⁺) and detects impurities .
  • IR Spectroscopy : Identifies ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹) .

Q. How does the hydroxypropanoate functional group influence the compound’s reactivity?

The hydroxypropanoate moiety enables:

  • Hydrogen bonding : Enhances solubility in polar solvents (e.g., ethanol) .
  • Ester hydrolysis : Susceptibility to basic conditions (e.g., NaOH) to regenerate the carboxylic acid .
  • Derivatization : Acts as a handle for further modifications, such as oxidation to ketones .

Q. What are the key physical properties affecting its handling in laboratory settings?

  • Solubility : Moderate in organic solvents (e.g., ethyl acetate, DMSO) but limited in water .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .
  • Melting Point : Typically 85–90°C (varies with purity) .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, CH₃) on the phenyl ring modulate biological activity?

Halogens influence:

  • Lipophilicity : Chloro groups enhance membrane permeability, improving cellular uptake .
  • Electronic effects : Electron-withdrawing Cl increases electrophilicity, aiding interactions with enzyme active sites (e.g., cyclooxygenase inhibition) .
  • Comparative Data :
SubstituentReactivity (Relative Rate)Bioactivity (IC₅₀, μM)
Cl1.012.3 ± 1.5
Br0.818.9 ± 2.1
F1.29.7 ± 0.9
Data from in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported reactivity across studies?

Discrepancies often arise from:

  • Reaction conditions : Varying solvent polarity (e.g., DMF vs. THF) alters nucleophilic attack rates .
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) yield different intermediates .
  • Analytical thresholds : Impurity profiles (e.g., <5% vs. <1%) affect observed reactivity . Recommendation: Standardize protocols using controlled atmospheres and replicate conditions .

Q. What in vitro models are suitable for evaluating therapeutic potential, and which parameters are critical?

  • Cell Lines : MCF-7 (breast cancer) and RAW 264.7 (macrophages) for anti-inflammatory/anticancer screening .
  • Assays :
  • MTT Assay : Measures cell viability via mitochondrial activity (48–72 hr exposure) .
  • ELISA : Quantifies cytokine levels (e.g., TNF-α, IL-6) in LPS-induced inflammation models .
    • Dose-Response : IC₅₀ values should be validated with positive controls (e.g., dexamethasone for inflammation) .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry in hydroxypropanoate formation .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers; >99% ee achievable .
  • Crystallization : Diastereomeric salt formation with tartaric acid improves enantiomer yield .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

  • Docking Studies : The chloro-methylphenyl group occupies hydrophobic pockets in CYP3A4’s active site .
  • Metabolite Profiling : LC-MS identifies hydroxylated derivatives, suggesting phase I metabolism .
  • Inhibition Kinetics : Competitive inhibition (Ki = 8.2 μM) observed via Lineweaver-Burk plots .

Q. How do structural analogs compare in modulating target selectivity?

Modifying substituents alters selectivity:

  • 3-Fluoro Analogs : Higher affinity for COX-2 over COX-1 (Selectivity Index = 4.7) .
  • 4-Methyl Derivatives : Reduced hepatotoxicity (ALT levels 25% lower than parent compound) .
    Design Tip: QSAR models predict bioactivity based on Hammett σ values of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.